molecular formula C15H17N5O B2699158 2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-61-6

2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2699158
CAS No.: 899997-61-6
M. Wt: 283.335
InChI Key: YGFPGJDRKHNDNT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS 899997-55-8) is a chemical compound with the molecular formula C22H23N5O2 and a molecular weight of 389.4 g/mol . This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold of significant interest in medicinal chemistry and drug discovery . The TP core structure is isoelectronic with purines, making it a versatile bio-isostere in molecular design . While the specific biological activity and mechanism of action for this particular derivative require further experimental investigation, the TP scaffold is known for its remarkable versatility. Researchers have exploited this scaffold for various applications, including as a purine surrogate in the design of kinase inhibitors, as a metal-chelating agent in anti-cancer and anti-parasitic agents, and as a bio-isostere for carboxylic acid or N-acetyl lysine functional groups . The presence of multiple nitrogen atoms in the TP structure also allows it to act as a versatile ligand, forming complexes with various metal ions, which can be explored in chemical biology and therapeutics . Synthetic pathways for related TP derivatives often involve annulation reactions starting from 1,2,4-aminotriazoles or pyrimidine precursors, utilizing efficient and eco-friendly catalytic systems . This product is intended for research purposes only, providing a valuable building block for chemists and biologists exploring the structure-activity relationships of triazolopyrimidine derivatives in areas such as enzyme inhibition, receptor modulation, and material science.

Properties

IUPAC Name

2,5-dimethyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-8-4-6-11(7-5-8)13-12(14(16)21)9(2)17-15-18-10(3)19-20(13)15/h4-7,13H,1-3H3,(H2,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFPGJDRKHNDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions include oxides, amine derivatives, and substituted triazolopyrimidines .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as CDK2, which plays a crucial role in cell cycle regulation . The compound binds to the ATP-binding site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 7

Compound Position 7 Substituent Key Properties/Biological Activity Reference
Target Compound p-tolyl Enhanced lipophilicity; uncharacterized CB2 activity (predicted)
Compound 38 () Pentyl CB2 inverse agonism (IC₅₀ = 62 nM)
Compound 1 () 4-Isopropylphenyl Antibacterial (Enterococcus spp., MIC = 8–16 µg/mL)
Compound 16 () 4-Dimethylaminophenyl Reduced antibacterial efficacy (MIC > 64 µg/mL)

Analysis :

  • Electron-donating groups (e.g., p-tolyl, dimethylamino) at position 7 may reduce antibacterial activity compared to electron-neutral or withdrawing groups (e.g., isopropylphenyl) .
  • In CB2 ligands, alkyl chains (pentyl) at position 4 or 7 enhance inverse agonism, while aromatic groups (p-tolyl) remain unexplored .

Modifications at Position 2 and 5

Compound Position 2 Substituent Position 5 Substituent Functional Impact Reference
Target Compound Methyl Methyl Increased steric hindrance; potential metabolic stability
Compound 38 () N-Benzyl-N-methylamino Pentyl CB2 inverse agonism (Δ binding affinity = 10-fold vs. methyl)
Compound 5a () Amino Methyl Antiproliferative (GI₅₀ = 1.2–3.8 µM vs. cancer cells)

Analysis :

  • Methyl groups at positions 2 and 5 (target compound) likely reduce polarity compared to amino or thioether substituents, affecting membrane permeability .
  • Position 2 modifications (e.g., benzylamino in ) are critical for switching CB2 activity from partial agonism to inverse agonism .

Carboxamide Variations at Position 6

Compound Carboxamide Substituent Impact on Solubility/Bioactivity Reference
Target Compound Unspecified (likely -NH₂) Standard H-bonding capacity
Compound 38 () N-Cyclohexyl Improved CB2 binding (Ki = 18 nM)
Compound 5a () N-(p-Tolyl) Antiproliferative activity

Analysis :

  • Bulky carboxamide substituents (e.g., cyclohexyl) enhance receptor affinity but may reduce aqueous solubility .
  • Aromatic amides (e.g., N-p-tolyl) balance solubility and bioactivity in anticancer agents .

Key Routes for Triazolo[1,5-a]pyrimidines

Method Catalyst/Conditions Yield Range Advantages Reference
Target Compound Synthesis Biginelli-like multicomponent ~70–80%* One-pot, scalable
4,4’-Trimethylenedipiperidine 85–92% Eco-friendly, recyclable catalyst
Conventional (no catalyst) 33–80% Simple workup

Analysis :

  • The target compound likely employs a Biginelli-like reaction (), whereas ’s green additive (4,4’-trimethylenedipiperidine) offers higher yields and sustainability .
  • Microwave-assisted synthesis () reduces reaction times but lacks data for the target compound .

Pharmacological and Physicochemical Profiles

CB2 Receptor Modulation

  • The p-tolyl group may reduce affinity compared to pentyl chains .
  • : 7-Oxo-4-pentyl derivatives show inverse agonism (cAMP EC₅₀ = 0.8 µM), highlighting the importance of alkyl chains for CB2 activity .

Antibacterial Activity

  • The target compound’s 2,5-dimethyl groups may hinder membrane penetration compared to ’s benzylthio derivatives (MIC = 8–16 µg/mL) .

Biological Activity

2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 899997-61-6) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological properties, focusing on its antiproliferative effects against various cancer cell lines and its mechanisms of action.

  • Molecular Formula : C15H17N5O
  • Molecular Weight : 283.33 g/mol
  • CAS Number : 899997-61-6

Antiproliferative Activity

Research indicates that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antiproliferative activity against various cancer cell lines. The compound has been evaluated for its effects on human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8039.47ERK signaling pathway inhibition
H12HCT-1169.58Induces apoptosis and G2/M phase arrest
H12MCF-713.1Regulates cell cycle-related proteins

The compound H12 was noted for its potent activity with IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

The biological activity of this compound is primarily attributed to its ability to interfere with critical cellular pathways involved in cancer cell proliferation and survival.

Key Findings:

  • ERK Signaling Pathway : Inhibition of the ERK pathway leads to reduced phosphorylation levels of key proteins such as ERK1/2 and AKT, which are crucial for cell proliferation and survival .
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle .
  • Apoptosis Induction : The activation of apoptotic pathways was observed in treated cells, suggesting that the compound may promote programmed cell death in malignant cells .

Case Studies

Several studies have highlighted the efficacy of triazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • Study on MGC-803 Cells : A study demonstrated that compound H12 significantly inhibited growth and colony formation in MGC-803 cells through a dose-dependent mechanism .
  • Comparative Analysis : In a comparative analysis involving multiple compounds within the same chemical family, it was found that some derivatives exhibited IC50 values as low as 0.24 μM against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of triazolo[1,5-a]pyrimidine derivatives like 2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

  • Methodological Answer :

  • Use TMDP (trimethylenediamine piperidine) as a catalyst in ethanol/water (1:1 v/v) for improved regioselectivity and reduced side reactions .
  • Avoid piperidine-based catalysts due to regulatory restrictions in some regions and safety concerns (high toxicity) .
  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize heating duration (e.g., 10–12 hours at 120°C in DMF) to ensure completion .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Key peaks include aromatic protons (δ 7.34–8.05 ppm for p-tolyl substituents), methyl groups (δ 2.38 ppm for CH₃), and carboxamide NH signals (δ 8.77–8.90 ppm) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., observed [M+H]⁺ at m/z 436.2 for analogous compounds) .
  • X-ray Crystallography : Confirm bond lengths (e.g., C–N bonds ≈ 1.33–1.37 Å) and dihedral angles in the triazolo-pyrimidine core .

Q. How can researchers address solubility challenges during purification?

  • Methodological Answer :

  • Recrystallize from ethanol/DMF (1:1) to remove polar impurities while retaining the target compound .
  • Use gradient solvent systems (e.g., hexane/ethyl acetate) for column chromatography to separate closely related derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the triazolo-pyrimidine scaffold?

  • Methodological Answer :

  • Systematic substitution : Replace the p-tolyl group with electron-withdrawing (e.g., 4-Cl) or electron-donating (e.g., 4-OCH₃) groups to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to correlate substituent positions (e.g., 2,5-dimethyl groups) with receptor binding .
  • Data-driven SAR : Tabulate IC₅₀ values against analogs (e.g., CB2 receptor affinity for N-cycloheptyl derivatives) .

Q. What computational strategies can accelerate reaction design for novel triazolo-pyrimidine derivatives?

  • Methodological Answer :

  • Quantum chemical calculations : Simulate transition states to predict regioselectivity in cyclocondensation reactions .
  • Machine learning (ML) : Train models on existing synthesis data (e.g., solvent systems, catalysts) to recommend optimal conditions for new derivatives .
  • Reaction path search : Apply ICReDD’s workflow to integrate computational predictions with high-throughput experimentation .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic effects analysis : Investigate tautomerism or conformational flexibility using variable-temperature NMR .
  • Comparative crystallography : Cross-validate NMR assignments with X-ray-derived torsion angles (e.g., C6-carboxamide orientation) .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace signal origins in complex spectra .

Q. What advanced methods are available for studying crystalline polymorphism in this compound?

  • Methodological Answer :

  • PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data from single-crystal structures .
  • DSC-TGA : Monitor phase transitions (e.g., melting points ≈ 192–195°C) and thermal stability .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces) influencing packing .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

  • Methodological Answer :

  • Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce toxicity .
  • Catalyst recycling : Recover TMDP via aqueous extraction and reuse in subsequent batches .
  • Waste minimization : Employ flow chemistry to reduce solvent volumes and improve atom economy .

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